molecular formula C10H13NO2 B8543412 2-(Methylamino)benzyl acetate

2-(Methylamino)benzyl acetate

Cat. No.: B8543412
M. Wt: 179.22 g/mol
InChI Key: KLLCSLDXPYEAEI-UHFFFAOYSA-N
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Description

Contextualization within Amine- and Ester-Containing Organic Compounds

Organic compounds are classified based on their functional groups, which dictate their physical and chemical properties. 2-(Methylamino)benzyl acetate (B1210297) incorporates two key functional groups: an amine and an ester.

Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.comunacademy.com They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon-containing groups attached to the nitrogen atom. byjus.comlibretexts.org The nitrogen atom in an amine has a lone pair of electrons, which makes amines basic and nucleophilic. byjus.comsolubilityofthings.com Their ability to form hydrogen bonds (in primary and secondary amines) influences their boiling points and solubility in water. libretexts.org

Esters are derived from carboxylic acids and have the general formula R-COO-R'. numberanalytics.comreagent.co.uk They are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to another carbon group. solubilityofthings.com Unlike carboxylic acids, esters lack an acidic hydrogen and are generally less reactive. numberanalytics.com They often have pleasant, fruity odors and are less soluble in water than comparable carboxylic acids due to a reduced capacity for hydrogen bonding. numberanalytics.comgeeksforgeeks.org

The presence of both a secondary amine (the methylamino group) and an ester (the acetate group) within the same molecule, as in 2-(Methylamino)benzyl acetate, creates a bifunctional compound with a rich and varied reactivity profile. The amine group can act as a base or nucleophile, while the ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. byjus.comnumberanalytics.com

Table 1: General Properties of Amines and Esters

PropertyAmines (Primary & Secondary)Esters
Functional Group-NH₂ or -NHR-COOR'
ReactivityBasic and nucleophilic due to the nitrogen lone pair. byjus.comSusceptible to nucleophilic acyl substitution (e.g., hydrolysis). numberanalytics.comsolubilityofthings.com
Solubility in WaterLower molecular weight amines are soluble due to hydrogen bonding. libretexts.orgGenerally have limited solubility in water. numberanalytics.com
Boiling PointHigher than alkanes of similar molecular weight due to hydrogen bonding.Lower than corresponding carboxylic acids due to the absence of hydrogen bonding. numberanalytics.com
OdorOften have a characteristic fishy or ammonia-like smell. libretexts.orgTypically possess pleasant, fruity, or flowery odors. geeksforgeeks.org

Overview of Strategic Importance of Benzyl (B1604629) and Methylamino Functionalities in Chemical Building Blocks

The strategic value of a chemical building block is often determined by the utility of its functional groups in synthesis. In 2-(Methylamino)benzyl acetate, the benzyl and methylamino moieties are of significant strategic importance.

The Benzyl Group: The benzyl group (Bn), C₆H₅CH₂–, is a common substituent in organic synthesis. wikipedia.org It is frequently employed as a protecting group for alcohols, carboxylic acids, and amines because of its relative stability to many reaction conditions and its ease of removal via hydrogenolysis. wikipedia.orglibretexts.org For instance, benzyl esters can protect carboxylic acids while other reactions are performed on the molecule, and the benzyl group can later be removed with hydrogen gas and a palladium catalyst. libretexts.org Beyond its role in protection, the benzylic position (the carbon adjacent to the aromatic ring) is activated towards various reactions, including oxidation, due to the resonance stabilization of any resulting radical or ionic intermediates. lmu.edu

The Methylamino Group: The methylamino group, -NH(CH₃), is the simplest secondary amine functionality. It is a key structural motif in a vast number of biologically active compounds and pharmaceuticals, including ephedrine (B3423809) and theophylline. wikipedia.org In synthesis, the methylamino group serves as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds. wikipedia.org Its presence can significantly influence a molecule's properties, such as basicity and lipophilicity, which are critical for drug design. The synthesis of N-methylamino acids is a crucial area of research for modifying peptides to improve their stability and permeability. researchgate.net

The combination of these two groups on a single scaffold, as seen in derivatives of 2-(Methylamino)benzyl acetate, provides a powerful tool for constructing complex molecules. For example, compounds featuring a 2-(N-benzyl-N-methylamino) group are used as intermediates in the synthesis of pharmaceuticals like Nicardipine. google.com

Table 2: Strategic Roles of Benzyl and Methylamino Functionalities

FunctionalityRole in Organic SynthesisExamples of Application
Benzyl GroupProtecting group for alcohols and carboxylic acids. libretexts.orgRemoved by hydrogenolysis, stable to many acidic and basic conditions. wikipedia.orglibretexts.org
Enables functionalization at the benzylic position. lmu.eduOxidation or substitution reactions at the carbon adjacent to the aromatic ring. lmu.edu
Methylamino GroupNucleophilic building block. wikipedia.orgUsed in the synthesis of pharmaceuticals and other commercially significant chemicals. wikipedia.org
Modifies molecular properties for biological applications.Incorporated into peptides to enhance stability and permeability. researchgate.net

Rationale for In-depth Investigation of 2-(Methylamino)benzyl Acetate and its Derivatives

The rationale for a detailed investigation into 2-(Methylamino)benzyl acetate and its derivatives stems from their potential as versatile intermediates in synthetic and medicinal chemistry. The unique arrangement of the amine, ester, and benzyl functionalities offers several avenues for research and application.

Scaffolds for Drug Discovery: The core structure is present in various biologically active molecules. For instance, derivatives containing the N-benzyl-N-methylamino moiety have been investigated for their potential as antifungal agents and as dual inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to neurodegenerative diseases. mdpi.comresearchgate.net The synthesis of complex molecules like 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate demonstrates the utility of this type of scaffold in creating pharmacologically relevant compounds. prepchem.com

Advanced Synthetic Intermediates: The compound serves as a model for developing new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of chemoselective reactions, where one functional group is modified while the other remains intact. organic-chemistry.org This is crucial for building molecular complexity efficiently. Research into α,α-disubstituted α-amino acids, which are challenging to synthesize, highlights the demand for novel precursors and methods, a role that derivatives of 2-(Methylamino)benzyl acetate could potentially fill. nih.gov

Peptidomimetic Research: N-methylated amino acids are important components of peptidomimetics—molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. researchgate.net The structure of 2-(Methylamino)benzyl acetate is analogous to an N-methylated, O-acetylated version of a phenylalanine derivative, making it and its analogs valuable tools for research in this area. physchemres.org

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[2-(methylamino)phenyl]methyl acetate

InChI

InChI=1S/C10H13NO2/c1-8(12)13-7-9-5-3-4-6-10(9)11-2/h3-6,11H,7H2,1-2H3

InChI Key

KLLCSLDXPYEAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1NC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Studies in 2 Methylamino Benzyl Acetate Synthesis

Mechanistic Pathways of Ester Formation in the Presence of Amine Groups

The esterification to form 2-(Methylamino)benzyl acetate (B1210297) from its corresponding alcohol, 2-(methylamino)benzyl alcohol, in the presence of an acetylating agent, proceeds via a nucleophilic acyl substitution mechanism. The presence of the methylamino group on the benzyl (B1604629) alcohol substrate introduces specific mechanistic considerations due to its basic and nucleophilic nature.

The general mechanism involves the activation of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) followed by a nucleophilic attack from the hydroxyl group of the benzyl alcohol. When an acid catalyst is used (Fischer esterification), the carbonyl oxygen of the acetic acid is protonated, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

However, in the context of 2-(Methylamino)benzyl acetate synthesis, the amine group can play multiple roles. It can act as an internal base, deprotonating the hydroxyl group and increasing its nucleophilicity, or deprotonating the tetrahedral intermediate to facilitate the elimination of the leaving group. Alternatively, the amine itself, being a potent nucleophile, can compete with the alcohol by attacking the acetylating agent, leading to the formation of an amide byproduct. The reaction pathway is therefore sensitive to factors like pH and the choice of acetylating agent and catalyst.

The reaction of an amine with an ester typically proceeds through a nucleophilic addition-elimination pathway to form an amide. chemistrysteps.com The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. echemi.com This intermediate then collapses, expelling the alkoxy group as the leaving group to form the more stable amide. chemistrysteps.comechemi.com To favor ester formation over amide formation during the synthesis, conditions must be optimized to enhance the reactivity of the alcohol over the amine, for instance, by protonating the amine under acidic conditions to render it non-nucleophilic.

Detailed Mechanism of Methylamino Group Installation onto the Aromatic Ring

The introduction of the methylamino group onto the benzyl moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a precursor containing a suitable leaving group at the ortho position, such as a halogen (e.g., 2-chlorobenzyl acetate).

The SNAr mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, methylamine (B109427) (CH₃NH₂), attacks the electrophilic carbon atom of the aromatic ring that is bonded to the leaving group. This attack is possible because electron-withdrawing groups (in this case, the acetate group at the benzylic position can exert a mild withdrawing effect) polarize the ring. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Rearomatization: In the second step, the leaving group (e.g., a chloride ion) departs, and the aromaticity of the ring is restored. This step is typically fast.

Kinetic Profiling of Key Synthetic Steps for Reaction Rate Determination

Kinetic studies are essential for determining the rate-limiting steps and understanding the factors that influence the speed of the synthesis. For the synthesis of benzyl acetate analogs, the reactions are often found to follow second-order kinetics. tsijournals.comtsijournals.com

For the esterification step, the rate law can generally be expressed as: Rate = k [Alcohol] [Acetylating Agent]

The rate constant, k, is dependent on temperature, the catalyst used, and the solvent. For example, in the synthesis of benzyl acetate using a strong acid cation exchange resin, the reaction was modeled as a second-order kinetic reaction. tsijournals.com Enzymatic catalysis, such as with lipase, has also been studied, where kinetic models like the Ping-Pong Bi-Bi mechanism are often applied to describe the transesterification process. mdpi.comresearchgate.net

The table below shows hypothetical kinetic data for the esterification of a substituted benzyl alcohol, illustrating the influence of temperature on the reaction rate constant, which typically follows the Arrhenius equation.

For the amination step (SNAr), the formation of the Meisenheimer complex is typically the rate-determining step. The reaction rate is sensitive to the concentration of both the aromatic substrate and the amine nucleophile.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the synthesis of 2-(Methylamino)benzyl acetate, two key intermediates are of primary importance.

Tetrahedral Intermediate (in Esterification): During the nucleophilic acyl substitution, the attack of the alcohol on the carbonyl carbon of the acetylating agent forms a short-lived tetrahedral intermediate. chemistrysteps.comechemi.comaskfilo.com This species has a central carbon atom bonded to four substituents (the original carbonyl oxygen, the alkoxy group from the alcohol, the methyl group, and the leaving group). Its existence is usually inferred from kinetic data and isotope labeling studies, though direct observation is difficult due to its instability.

Meisenheimer Complex (in SNAr): In the nucleophilic aromatic substitution pathway for installing the methylamino group, the Meisenheimer complex is the key intermediate. ntu.edu.sg This is a non-aromatic, resonance-stabilized cyclohexadienyl anion. Its formation can sometimes be observed spectroscopically (e.g., using NMR or UV-Vis) at low temperatures if the complex is sufficiently stable.

The following table summarizes these intermediates and the methods used for their characterization.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the potential energy surfaces of the reactions involved in the synthesis of 2-(Methylamino)benzyl acetate. researchgate.net

These computational studies can:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the rate-determining step of the reaction. The activation energy (ΔG‡) is a key parameter derived from these calculations.

Validate Mechanisms: DFT can be used to compare the energy barriers of different proposed mechanisms (e.g., concerted vs. stepwise pathways), helping to identify the most plausible route. For instance, studies on the aminolysis of esters have used DFT calculations to support the proposed mechanisms. researchgate.net

The table below provides an example of how computational data can be used to compare two possible mechanistic steps.

By combining experimental kinetic data with computational modeling, a comprehensive understanding of the reaction mechanisms for the synthesis of 2-(Methylamino)benzyl acetate can be achieved, facilitating the development of more efficient and selective synthetic protocols.

Table of Compounds Mentioned

Theoretical and Computational Chemistry of 2 Methylamino Benzyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For a molecule like 2-(methylamino)benzyl acetate (B1210297), DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can provide valuable insights into bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net

These calculations would likely reveal that the benzene (B151609) ring is largely planar, with the substituents—the methylamino and acetoxymethyl groups—oriented to minimize steric hindrance. The nitrogen atom of the methylamino group and the ester oxygen of the acetoxymethyl group would have specific spatial relationships with the aromatic ring.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. epstem.netconicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 2-(methylamino)benzyl acetate, the electron-donating methylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing acetate group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap.

Interactive Data Table: Predicted Molecular Properties of 2-(Methylamino)benzyl Acetate (Illustrative)

Computational Modeling of Potential Energy Surfaces for Synthetic Reactions

Computational modeling can be used to map the potential energy surface (PES) for the chemical reactions involved in the synthesis of 2-(methylamino)benzyl acetate. The synthesis would likely involve the esterification of 2-(methylamino)benzyl alcohol with acetic anhydride (B1165640) or acetyl chloride.

By calculating the energies of reactants, transition states, intermediates, and products, a reaction profile can be generated. mit.edu This profile provides critical information about the reaction mechanism, including the activation energy, which determines the reaction rate. For instance, the model could elucidate the role of a catalyst in the esterification process by showing how it lowers the activation energy of the transition state. scispace.com Such computational studies are invaluable for optimizing reaction conditions to improve yield and minimize byproducts. researchgate.net

Analysis of Aromaticity and Substituent Effects on Reactivity

The benzene ring in 2-(methylamino)benzyl acetate is aromatic, a property that confers significant stability. However, the substituents on the ring modulate its reactivity in electrophilic aromatic substitution reactions. The methylamino group (-NHCH₃) is a strong activating group and an ortho-, para- director. libretexts.orgyoutube.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.

Conversely, the acetoxymethyl group (-CH₂OAc) is generally considered to be a weakly deactivating group due to the inductive effect of the electronegative oxygen atoms. However, its directing effect is less straightforward. The primary influence on the regioselectivity of electrophilic attack will be the powerful activating effect of the methylamino group.

Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be predominantly directed to the positions ortho and para to the methylamino group.

Simulation of Intermolecular Interactions and Solvent-Solute Dynamics

Molecular dynamics (MD) simulations can be employed to study the interactions between molecules of 2-(methylamino)benzyl acetate and between the solute and solvent molecules. nih.gov These simulations can provide insights into the bulk properties of the compound, such as its solubility and boiling point.

The 2-(methylamino)benzyl acetate molecule possesses several sites for intermolecular interactions. The nitrogen atom of the methylamino group can act as a hydrogen bond acceptor, while the N-H proton can be a hydrogen bond donor. The carbonyl oxygen of the acetate group is also a strong hydrogen bond acceptor. Furthermore, the aromatic ring can participate in π-π stacking interactions.

In a polar protic solvent like ethanol, strong hydrogen bonds would form between the solvent and the solute molecules. In a nonpolar solvent like hexane, the dominant interactions would be weaker van der Waals forces and π-π stacking between the aromatic rings of the solute molecules. Understanding these interactions is crucial for predicting the compound's behavior in different chemical environments.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Methylamino Benzyl Acetate

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule. For 2-(Methylamino)benzyl acetate (B1210297) (C10H13NO2), the theoretical monoisotopic mass is 179.09463 Da. HRMS instruments can measure this mass with high precision, typically within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula and distinguishing it from other isobaric compounds.

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. This analysis provides valuable information about the compound's structure. The fragmentation pattern is a unique fingerprint that helps in structural elucidation. For instance, in the mass spectrum of the related compound benzyl (B1604629) acetate, common fragments include the tropylium (B1234903) ion (m/z 91) and the acetyl cation (m/z 43). chegg.com For 2-(Methylamino)benzyl acetate, characteristic fragmentation would be expected to involve the loss of the acetate group and cleavages around the methylamino-substituted benzyl moiety.

Table 1: Predicted HRMS Data and Major Fragments for 2-(Methylamino)benzyl Acetate

Analysis Type Attribute Predicted Value
Molecular Ion Molecular Formula C₁₀H₁₃NO₂
Monoisotopic Mass 179.09463 Da
Adduct [M+H]⁺ 180.10192 m/z
Predicted Fragments 2-(Methylamino)benzyl cation 120.08078 m/z
Tropylium-like ion 104.05000 m/z

Note: Fragmentation data is predicted based on the principles of mass spectrometry and analysis of structurally similar compounds like benzyl acetate and 2-(methylamino)benzyl alcohol. chegg.comnist.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, multi-dimensional (2D) NMR techniques are essential for establishing the connectivity between them.

For 2-(Methylamino)benzyl acetate, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed. researchgate.netscielo.br A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, which would confirm the connectivity of protons on the aromatic ring and the relationship between the benzylic (CH₂) and methylamino (NH-CH₃) protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methylamino)benzyl Acetate

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
Aromatic CH ~7.0-7.4 ~120-130 COSY: Correlations between adjacent aromatic protons. HSQC: Correlation to corresponding aromatic carbons.
Benzylic CH₂ ~5.1 ~66 COSY: No direct correlation expected. HSQC: Correlation to benzylic carbon.
C=O - ~171 HMBC (long-range): Correlation to benzylic CH₂ protons.
Ester CH₃ ~2.1 ~21 HMBC (long-range): Correlation to C=O carbon.
N-CH₃ ~2.8 ~30 COSY: Potential weak correlation to N-H proton. HSQC: Correlation to N-methyl carbon.

| N-H | Variable | - | COSY: Potential weak correlation to N-CH₃ protons. |

Note: Predicted chemical shifts are estimates based on data from related structures such as benzyl acetate and N-methylbenzylamine. nih.govchemicalbook.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the bonds within the molecule. These techniques are excellent for identifying the functional groups present in a compound.

In the analysis of 2-(Methylamino)benzyl acetate, IR and Raman spectra would show characteristic bands confirming its key structural features. A strong absorption band around 1740 cm⁻¹ in the IR spectrum would be indicative of the ester carbonyl (C=O) stretch. core.ac.uk Bands in the 1200-1300 cm⁻¹ region would correspond to the C-O stretching of the acetate group. core.ac.uk The presence of the substituted benzene (B151609) ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. sphinxsai.com The N-H bond of the secondary amine would likely show a moderate absorption band around 3300-3500 cm⁻¹, while the C-N stretching vibration would appear in the 1000-1200 cm⁻¹ region. nih.gov

Table 3: Characteristic Vibrational Frequencies for 2-(Methylamino)benzyl Acetate

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
Aromatic C-H Stretch Benzene Ring 3000 - 3100
Aliphatic C-H Stretch CH₃, CH₂ 2850 - 3000
C=O Stretch Ester 1735 - 1750
C=C Stretch Benzene Ring 1450 - 1600
C-O Stretch Ester 1200 - 1300

| C-N Stretch | Amine | 1000 - 1200 |

Note: Frequencies are based on established correlation tables and data from analogous compounds like benzyl acetate and N-benzyl methyl ammonium (B1175870) salts. core.ac.uknih.gov

Advanced Chromatographic Separations Coupled with Mass Spectrometry (LC-MS/MS, GC-MS) for Purity Analysis and Impurity Profiling

To ensure the purity of 2-(Methylamino)benzyl acetate, highly sensitive and selective separation techniques are required. Gas Chromatography (GC) and Liquid Chromatography (LC), when coupled with mass spectrometry (MS), provide powerful platforms for separating, identifying, and quantifying the main compound and any process-related impurities or degradation products. thermofisher.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. A method for benzyl acetate, for example, could be adapted, likely using a nonpolar capillary column and a temperature gradient to separate impurities. coresta.orggcms.cz For less volatile or thermally labile impurities, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. eurl-pesticides.eu Reversed-phase LC with a C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The mass spectrometer detector offers high sensitivity and selectivity, allowing for the detection of impurities at trace levels (ppm or ppb). The use of tandem MS (MS/MS) allows for the fragmentation of impurity ions, aiding in their structural identification. thermofisher.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula obtained from mass spectrometry. The validation of the elemental composition is a cornerstone of chemical characterization.

For 2-(Methylamino)benzyl acetate, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated precisely. A highly purified sample of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentages of C, H, and N. The percentage of oxygen is typically determined by difference. The experimental values must agree with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of 2-(Methylamino)benzyl Acetate

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 120.11 67.02%
Hydrogen H 1.008 13.104 7.32%
Nitrogen N 14.007 14.007 7.82%
Oxygen O 15.999 31.998 17.85%

| Total | | | 179.219 | 100.00% |

Chemical Reactivity and Derivatization Pathways of 2 Methylamino Benzyl Acetate

Reactions at the Methylamino Group: Alkylation and Acylation Reactions

The secondary amine of the methylamino group in 2-(Methylamino)benzyl acetate (B1210297) is a key site for nucleophilic reactions, readily undergoing both alkylation and acylation. These reactions provide pathways to synthesize a variety of N-substituted derivatives.

Alkylation: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon atoms. Alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a standard nucleophilic substitution mechanism. For instance, reaction with an alkyl halide (R-X) would yield a tertiary amine. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. The use of stronger alkylating agents or more forcing conditions can lead to quaternization of the nitrogen, forming a quaternary ammonium (B1175870) salt. The "borrowing hydrogen" methodology, which involves the catalytic conversion of alcohols into electrophiles for amine alkylation, is a modern and atom-economic approach applicable to benzylamines. organic-chemistry.orgnih.gov

Acylation: The methylamino group can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding. For example, treatment with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-N-methyl-2-(acetoxymethyl)aniline. Acylation is a common strategy to protect the amino group or to introduce new functional moieties into the molecule. The resulting N-acyl derivatives can exhibit different chemical and physical properties, including conformational isomers due to restricted rotation around the N-C(O) bond. rsc.org

Table 1: Representative Alkylation and Acylation Reactions of the Methylamino Group
Reaction TypeReagentProduct StructureProduct Name
AlkylationMethyl Iodide (CH₃I)2-(Dimethylamino)benzyl acetateTertiary Amine
AlkylationBenzyl (B1604629) Bromide (BnBr)2-(N-Benzyl-N-methylamino)benzyl acetateTertiary Amine
AcylationAcetyl Chloride (CH₃COCl)2-(N-Acetyl-N-methylamino)benzyl acetateAmide
AcylationBenzoyl Chloride (PhCOCl)2-(N-Benzoyl-N-methylamino)benzyl acetateAmide

Transformations of the Acetate Ester Moiety: Hydrolysis and Transesterification

The acetate ester group is another principal site of reactivity in 2-(Methylamino)benzyl acetate, primarily undergoing hydrolysis and transesterification reactions. These transformations alter the functionality at the benzylic position, yielding alcohols or different esters.

Hydrolysis: The ester can be cleaved back to the parent alcohol, 2-(methylamino)benzyl alcohol, and acetic acid through hydrolysis. This reaction can be catalyzed by either acid or base. chegg.com

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. google.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion. chegg.comnih.gov The rate of hydrolysis for benzyl esters can vary depending on the specific ester group. archive.org

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. google.com This equilibrium-driven reaction is useful for introducing different ester functionalities. Enzyme-catalyzed transesterification, often using lipases, offers a green and highly selective alternative. mdpi.com For example, using glycerol (B35011) as both a solvent and an acyl acceptor in an acid-catalyzed process has been shown to be an effective method for the transesterification of benzyl acetate. bgu.ac.ilepa.gov The use of acyl donors like vinyl acetate can lead to irreversible transesterification and high yields, as the byproduct, enol, tautomerizes to acetaldehyde. mdpi.comresearchgate.net

Table 2: Hydrolysis and Transesterification of the Acetate Moiety
Reaction TypeReagentsMajor ProductsConditions
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)2-(Methylamino)benzyl alcohol + Acetic AcidAqueous acid, heat
Base-Catalyzed HydrolysisH₂O, OH⁻ (e.g., NaOH)2-(Methylamino)benzyl alcohol + Acetate SaltAqueous base, heat
Acid-Catalyzed TransesterificationEthanol (EtOH), H⁺2-(Methylamino)benzyl ethyl ether + Acetic AcidExcess ethanol, acid catalyst
Enzyme-Catalyzed TransesterificationVinyl Acetate, Lipase2-(Methylamino)benzyl acetate + AcetaldehydeOrganic solvent, specific temperature

Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl Ring

The aromatic ring of 2-(Methylamino)benzyl acetate is susceptible to substitution reactions, with the outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring has two substituents: the ortho-disposed methylamino (-NHCH₃) and acetoxymethyl (-CH₂OAc) groups.

Directing Effects: The methylamino group is a powerful activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair. The acetoxymethyl group is weakly deactivating via induction and is also an ortho-, para-director. In electrophilic aromatic substitution, the strongly activating -NHCH₃ group will dominate the directing effects. lkouniv.ac.in Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methylamino group (positions 3 and 5).

Common EAS Reactions: Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions can be performed. youtube.comyoutube.com However, the strongly basic amino group can react with the Lewis acid catalysts used in Friedel-Crafts reactions, often requiring protection of the amine (e.g., by acylation) before carrying out the substitution.

Nucleophilic Aromatic Substitution (NAS): This type of reaction requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). chemistrysteps.comyoutube.com The ring in 2-(Methylamino)benzyl acetate is rendered electron-rich by the powerful electron-donating methylamino group. Consequently, the compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. youtube.com Reactions would only be feasible under very harsh conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, which requires a very strong base. chemistrysteps.commasterorganicchemistry.com

Oxidation and Reduction Reactions of Benzyl and Methylamino Functionalities

Both the benzyl and methylamino functionalities can undergo oxidation and reduction, leading to a variety of transformed products.

Oxidation:

Methylamino Group: Secondary amines can be oxidized by various reagents. For example, oxidation of related N-benzyl-N-methyl compounds can lead to the formation of imines or nitrones. rsc.orgacs.org The specific product depends on the oxidant used and the reaction conditions.

Benzylic Position: The benzylic carbon is susceptible to oxidation, though the ester group is relatively stable. Stronger oxidizing agents could potentially lead to cleavage of the benzylic C-C bond or oxidation to a carboxylic acid, though this would likely require prior hydrolysis of the ester.

Reduction:

Acetate Ester Group: The ester can be reduced to the corresponding primary alcohol, 2-(methylamino)benzyl alcohol. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrogenolysis: A key reaction for benzyl esters is hydrogenolysis, which involves cleavage of the benzylic C-O bond. organic-chemistry.org This is commonly performed using catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This reaction would cleave the acetate group to yield 2-methyl-N-methylaniline (and acetic acid). thieme-connect.com This method is particularly useful as it is often chemoselective, allowing for the deprotection of a benzyl ester in the presence of other reducible functional groups. organic-chemistry.orgthieme-connect.com More specialized reagents can also achieve this transformation under milder conditions. acs.orgdal.ca

Table 3: Summary of Oxidation and Reduction Reactions
Reaction TypeFunctional GroupReagent(s)Major Product
OxidationMethylaminoe.g., H₂O₂, p-BenzoquinoneCorresponding imine or nitrone
ReductionAcetate Estere.g., LiAlH₄2-(Methylamino)benzyl alcohol
HydrogenolysisBenzyl EsterH₂, Pd/C2-Methyl-N-methylaniline + Toluene
Chemoselective CleavageBenzyl EsterNi₂B, MeOH2-(Methylamino)benzoic acid

Formation of Heterocyclic Compounds and Complex Molecular Scaffolds through Reaction with 2-(Methylamino)benzyl Acetate

The ortho relationship between the methylamino and the acetoxymethyl groups makes 2-(Methylamino)benzyl acetate a valuable precursor for the synthesis of various heterocyclic systems. Following an initial transformation, such as hydrolysis of the ester to the benzyl alcohol, the resulting 2-(methylamino)benzyl alcohol possesses two reactive sites in close proximity, ideal for cyclization reactions.

This ortho-amino benzyl alcohol scaffold can react with various reagents that provide one or more carbon atoms to form a new ring. For instance, reaction with aldehydes or ketones can lead to the formation of dihydroquinazoline (B8668462) derivatives. beilstein-journals.org The use of other C1 synthons like phosgene (B1210022) or thiophosgene (B130339) could yield benzoxazine-based heterocycles. The versatility of related multifunctional compounds in the synthesis of pyrroles, pyrimidines, and pyridazines highlights the potential of this scaffold in combinatorial and heterocyclic chemistry. clockss.orgjmchemsci.com The ability to further functionalize the secondary amine and the alcohol provides additional handles for constructing more complex molecular architectures. researchgate.net

Table 4: Potential Heterocyclic Scaffolds from 2-(Methylamino)benzyl Acetate Derivatives
Precursor (from 2-(Methylamino)benzyl acetate)Cyclization ReagentResulting Heterocyclic Core
2-(Methylamino)benzyl alcoholAldehyde (R-CHO)1,2,3,4-Tetrahydroquinazoline
2-(Methylamino)benzyl alcoholPhosgene (COCl₂)3,4-Dihydro-2H-1,3-benzoxazin-2-one
2-(Methylamino)benzyl alcoholCarbon Disulfide (CS₂)3,4-Dihydro-2H-1,3-benzoxazine-2-thione
2-Aminobenzylamine (via further modifications)Carboxylic Acid Derivative3,4-Dihydroquinazoline

Catalysis and Process Optimization in 2 Methylamino Benzyl Acetate Synthesis

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more sustainable and efficient chemical manufacturing has driven significant research into novel catalytic systems. For the synthesis of 2-(Methylamino)benzyl acetate (B1210297), this involves developing catalysts that can selectively perform N-methylation and O-acetylation with high yields and minimal byproducts.

A primary pathway to this compound involves the N-methylation of 2-aminobenzyl alcohol followed by O-acetylation. The N-methylation step has benefited from the development of catalysts based on the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. nih.govwhiterose.ac.uk This strategy allows alcohols (like methanol) to be used as green alkylating agents, with water as the only byproduct. nih.gov Recent advancements have focused on replacing precious metal catalysts (e.g., Ru, Ir) with more earth-abundant and cost-effective alternatives. nih.gov Manganese (Mn) and Cobalt (Co) pincer complexes, for instance, have emerged as powerful homogeneous catalysts for the selective mono-N-alkylation of aromatic amines, operating under relatively mild conditions. nih.govcardiff.ac.uk For heterogeneous options, nickel nanoparticles supported on materials like alumina (B75360) (Ni/θ-Al2O3) offer a robust and reusable system for N-alkylation of anilines with alcohols. acs.orgresearchgate.net

For the subsequent O-acetylation of the 2-(methylamino)benzyl alcohol intermediate, selectivity is crucial to avoid competing N-acetylation. Novel approaches include:

Enzymatic Catalysis: Lipases, such as Lipase B from Candida antarctica (CALB), can be immobilized on supports like chitosan (B1678972) beads to catalyze transesterification with high chemoselectivity under mild conditions, yielding benzyl (B1604629) acetate derivatives with excellent purity. mdpi.com

Chemoselective Acid Catalysis: Under strongly acidic conditions, the amine group exists in its protonated, unreactive ammonium (B1175870) form. This principle allows for the highly selective O-acylation of amino alcohols using reagents like acetic anhydride (B1165640) in the presence of acids such as trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H). nih.gov

Solvent-Free Systems: The use of copper(II) oxide as a simple, reusable heterogeneous catalyst for the acetylation of alcohols and amines under solvent-free conditions represents a green and efficient alternative.

These novel systems offer pathways to synthesize 2-(Methylamino)benzyl acetate with higher efficiency, improved selectivity, and a better sustainability profile compared to traditional methods.

Table 1: Novel Catalytic Systems Relevant to 2-(Methylamino)benzyl acetate Synthesis
TransformationCatalyst SystemKey FeaturesTypical ConditionsReference
N-MethylationManganese (Mn-PNP) Pincer ComplexHomogeneous, Earth-abundant metal, High selectivity for mono-alkylationToluene, 80-100 °C, t-BuOK base nih.gov
N-AlkylationNi/θ-Al2O3Heterogeneous, Reusable, Additive-freeToluene, 130-150 °C acs.orgresearchgate.net
N-AlkylationCobalt Nanoparticles (Co@NC)Heterogeneous, Reusable, Broad substrate scopeDioxane, 120-150 °C nih.govresearchgate.net
O-AcetylationImmobilized Lipase (CALB)Heterogeneous (biocatalyst), High chemoselectivity, Mild conditionsHexane, 30 °C, Vinyl acetate as acyl donor mdpi.com
O-AcetylationCF3CO2H / Acetic AnhydrideHomogeneous, High chemoselectivity for O-acylation of amino alcoholsCF3CO2H solvent, Room temperature nih.gov
O-AcetylationCopper(II) Oxide (CuO)Heterogeneous, Solvent-free, ReusableNeat, Room temperature, Acetyl chloride

Heterogeneous and Homogeneous Catalysis in Amine and Ester Synthesis

The choice between heterogeneous and homogeneous catalysis is a critical decision in the process design for synthesizing 2-(Methylamino)benzyl acetate, with each approach offering distinct advantages and disadvantages for the required N-methylation and O-acetylation steps.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution.

For Amine Synthesis (N-Methylation): Molecularly-defined complexes of ruthenium, iridium, and manganese are highly effective for N-alkylation via the borrowing hydrogen mechanism. whiterose.ac.uknih.govnih.gov They often exhibit superior activity and selectivity at lower temperatures due to their well-defined active sites. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive metal complex. whiterose.ac.uk

For Ester Synthesis (O-Acetylation): Traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective for esterification but are corrosive and generate acidic waste streams that require neutralization. abo.firesearchgate.net Ionic liquids have been explored as "green" homogeneous catalysts that can facilitate esterification and be recycled, though their cost can be a factor. nih.gov

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.

For Amine Synthesis (N-Methylation): Catalysts such as nickel supported on alumina (Ni/Al2O3) or ruthenium on zeolites provide robust systems for N-alkylation. acs.orgingentaconnect.com The primary advantage is the ease of separation from the reaction mixture through simple filtration, which allows for straightforward catalyst recycling and continuous processing in fixed-bed reactors. researchgate.net However, they may require more forcing conditions (higher temperatures and pressures) compared to their homogeneous counterparts. researchgate.net

For Ester Synthesis (O-Acetylation): Solid acid catalysts, such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst 15) or fibrous polymers (Smopex-101), are widely used. abo.fi They are non-corrosive, minimize waste generation, and are easily recovered and reused, making them highly suitable for sustainable industrial processes. scispace.comgeniusjournals.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Key Transformations
Catalysis TypeTransformationAdvantagesDisadvantagesExample Catalyst
HomogeneousN-MethylationHigh activity/selectivity, Mild conditions, Well-defined mechanismDifficult to separate/recycle, Potential product contamination[RuCl2(p-cymene)]2
HeterogeneousN-MethylationEasy separation and reuse, Suitable for continuous flow, High stabilityLower activity, May require higher temperatures, Mass transfer limitationsNi/Al2O3
HomogeneousO-AcetylationHigh reaction rates, Good for various substratesCorrosive (acids), Difficult to separate, Waste generationH2SO4, Ionic Liquids
HeterogeneousO-AcetylationReusable, Non-corrosive, Minimal waste, Easy product purificationLower activity than strong liquid acids, Potential for pore diffusion issuesAmberlyst 15 Resin

Catalyst Design and Immobilization Techniques for Reusability and Sustainability

To bridge the gap between the high performance of homogeneous catalysts and the practical advantages of heterogeneous ones, significant effort has been directed towards catalyst design and immobilization. This approach aims to anchor active catalytic species onto insoluble solid supports, enhancing their stability, enabling easy recovery, and promoting a more sustainable chemical process.

For the N-alkylation step, homogeneous ruthenium or iridium complexes can be immobilized on various supports. Zeolites, with their defined porous structure, can host metal complexes, potentially improving stability and allowing for reuse. ingentaconnect.com Another advanced technique involves the synthesis of metallic nanoparticles supported on inert materials. For example, cobalt nanoparticles can be generated on a nitrogen-doped carbon matrix (Co@NC) derived from the pyrolysis of a cobalt-phenanthroline complex on a silica (B1680970) template. nih.govresearchgate.net This material acts as a highly active and reusable heterogeneous catalyst for the N-alkylation of a wide range of amines with alcohols. nih.gov

In the context of the O-acetylation step, immobilization is a well-established strategy.

Polymer-Supported Catalysts: Sulfonic acid groups can be chemically bonded to a robust polymer backbone, such as polystyrene (creating ion-exchange resins) or other fibrous materials. abo.fi These solid acid catalysts are highly effective for esterification and can be reused for multiple cycles with minimal loss in activity. scispace.com

Immobilized Biocatalysts: Enzymes offer unparalleled selectivity. For ester synthesis, lipases can be physically adsorbed or covalently attached to various supports, including polymers like chitosan. mdpi.com Immobilization in chitosan-polyphosphate beads not only makes the enzyme reusable but can also enhance its stability against temperature variations. mdpi.com This technique is particularly valuable for producing high-purity fine chemicals where mild reaction conditions are essential to preserve sensitive functional groups.

These design and immobilization strategies are crucial for developing catalysts that are not only active and selective but also robust and economically feasible for large-scale production.

Reaction Engineering Principles for Scalable Production

Translating a laboratory-scale synthesis of 2-(Methylamino)benzyl acetate to an industrial process requires the application of fundamental chemical reaction engineering principles. The goal is to optimize reactor design and operating conditions to maximize product yield and selectivity while ensuring safety, efficiency, and cost-effectiveness.

Reactor Design: The choice of reactor is heavily influenced by the type of catalysis employed.

Batch or Semi-Batch Reactors: These are well-suited for smaller-scale production or processes using homogeneous catalysts. They offer flexibility but can have lower throughput and higher operational costs compared to continuous systems.

Continuous Stirred-Tank Reactors (CSTRs): Often used for liquid-phase homogeneous reactions, CSTRs allow for consistent product quality at a steady state.

Packed-Bed or Fixed-Bed Reactors: These are ideal for scalable processes that utilize a solid heterogeneous catalyst. Reactants flow continuously through a bed packed with the catalyst, simplifying product separation and enabling high-throughput production. This design would be highly advantageous for both the N-methylation step (using Ni/Al2O3) and the O-acetylation step (using a solid acid resin).

Process Optimization: Key parameters must be carefully controlled to optimize the reaction.

Kinetics and Thermodynamics: Understanding the reaction rates, orders, and activation energies is crucial for determining the optimal residence time and temperature. For instance, esterification is typically a reversible equilibrium reaction; thus, strategies like removing water as it is formed can be employed to drive the reaction toward the product side.

Mass and Heat Transfer: In heterogeneous catalysis, the rate can be limited by the diffusion of reactants to the catalyst surface. Efficient stirring in batch reactors or appropriate flow rates in packed-bed reactors are necessary to overcome these limitations. Likewise, managing the heat of reaction is critical for safety and to prevent side reactions or catalyst degradation.

Parameter Tuning: The optimization process involves adjusting variables such as temperature, pressure, reactant molar ratios, and catalyst loading to find the ideal balance that maximizes the yield of 2-(Methylamino)benzyl acetate while minimizing the formation of impurities, such as over-alkylated N,N-dimethyl anilines or unreacted intermediates.

By integrating these reaction engineering principles, a robust, scalable, and economically viable process for the production of 2-(Methylamino)benzyl acetate can be successfully designed and implemented.

Future Research Directions and Potential Academic Applications of 2 Methylamino Benzyl Acetate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable methods for the synthesis of 2-(Methylamino)benzyl acetate (B1210297) is a foundational area for future research. While standard synthetic routes can be postulated, the exploration of novel and green methodologies would be of significant academic interest.

One promising avenue is the use of biocatalysis. Enzymes, such as transaminases, have shown considerable promise in the synthesis of substituted benzylamines with high enantioselectivity and under mild reaction conditions. Future research could focus on identifying or engineering a transaminase capable of converting a suitable keto-precursor to 2-(methylamino)benzyl alcohol, which could then be acetylated to the final product. This enzymatic approach would offer a green alternative to traditional methods that often rely on harsh reagents and generate significant waste.

Another area of exploration is the development of one-pot, multicomponent reactions. These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are highly valued for their efficiency and atom economy. A potential multicomponent strategy for the synthesis of 2-(Methylamino)benzyl acetate could involve the reaction of 2-aminobenzaldehyde, a methylating agent, and an acetylating agent in the presence of a suitable catalyst.

Furthermore, the application of flow chemistry could enable the continuous and scalable production of 2-(Methylamino)benzyl acetate. Flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scale-up compared to traditional batch processes.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis High selectivity, mild conditions, environmentally friendlyEnzyme discovery and engineering, substrate scope
Multicomponent Reactions High efficiency, atom economy, reduced wasteReaction design, catalyst development, optimization
Flow Chemistry Scalability, precise control, enhanced safetyReactor design, optimization of flow parameters
Traditional Synthesis Established methodologies, predictable outcomesUse of hazardous reagents, waste generation

Advanced Mechanistic Investigations Employing In Situ Spectroscopy

A thorough understanding of the reaction mechanisms involving 2-(Methylamino)benzyl acetate is crucial for optimizing its synthesis and predicting its reactivity. Advanced in situ spectroscopic techniques can provide real-time insights into reaction pathways, intermediates, and transition states.

Future research could employ techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) to monitor the formation of 2-(Methylamino)benzyl acetate from its precursors. These techniques would allow for the identification of key intermediates and the determination of reaction kinetics, providing a detailed picture of the reaction mechanism.

For instance, in a potential synthesis involving the reductive amination of 2-formylbenzyl acetate with methylamine (B109427), in situ spectroscopy could be used to track the consumption of the starting materials and the formation of the imine intermediate and the final product. This data would be invaluable for optimizing reaction conditions to maximize yield and minimize by-product formation.

Computational Design and Prediction of Novel Derivatives with Tunable Reactivity

Computational chemistry offers a powerful tool for the design and prediction of novel derivatives of 2-(Methylamino)benzyl acetate with tailored properties. Density functional theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Future computational studies could focus on understanding the influence of substituents on the reactivity of the 2-(methylamino)benzyl acetate scaffold. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could modulate the nucleophilicity of the amine and the electrophilicity of the ester carbonyl group. Computational models could predict these effects, guiding the synthesis of derivatives with specific reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of 2-(Methylamino)benzyl acetate derivatives with their potential biological activity or material properties. arabjchem.org Such studies could accelerate the discovery of new compounds with desired functions.

Development of High-Throughput Synthesis and Screening Platforms for Compound Libraries

The synthesis and screening of compound libraries based on the 2-(Methylamino)benzyl acetate scaffold could lead to the discovery of new molecules with interesting biological or material properties. High-throughput synthesis and screening platforms are essential for efficiently exploring the chemical space around this core structure.

Future research could focus on developing automated synthesis platforms for the parallel synthesis of a diverse library of 2-(Methylamino)benzyl acetate derivatives. This could involve the use of robotic liquid handlers and automated purification systems to rapidly generate a large number of compounds.

Once synthesized, these compound libraries could be screened for a variety of properties using high-throughput screening assays. For example, the library could be screened for catalytic activity in a particular organic transformation or for its ability to bind to a specific biological target.

Integration into Complex Organic Architectures for Advanced Materials Research

The unique combination of a reactive amine and an ester functional group makes 2-(Methylamino)benzyl acetate an attractive building block for the synthesis of complex organic architectures and advanced materials.

Future research could explore the incorporation of 2-(Methylamino)benzyl acetate into polymers. The amine and ester functionalities could be used as points for polymerization, leading to the formation of novel polyamides, polyesters, or other functional polymers. The properties of these polymers, such as their thermal stability, mechanical strength, and optical properties, could be tuned by modifying the structure of the 2-(Methylamino)benzyl acetate monomer.

Furthermore, the 2-(methylamino)benzyl moiety could be integrated into the structure of functional dyes, liquid crystals, or organic light-emitting diodes (OLEDs). The electronic properties of the aromatic ring, modulated by the methylamino and acetate substituents, could lead to materials with interesting photophysical properties.

The potential applications in advanced materials are summarized in the table below.

Material ClassPotential Role of 2-(Methylamino)benzyl AcetateDesired Properties
Polymers Monomer unitEnhanced thermal stability, specific mechanical properties
Functional Dyes Core chromophore structureTunable absorption and emission spectra
Liquid Crystals Mesogenic coreSpecific phase behavior and electro-optical properties
OLEDs Emissive or charge-transport layer componentHigh efficiency, specific emission color

Q & A

Q. What are the recommended synthetic pathways for 2-(Methylamino)benzyl acetate?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. One approach uses benzyl alcohol derivatives coupled with methylamino-containing precursors. For example:

  • Esterification: Reacting 2-(methylamino)benzyl alcohol with acetyl chloride or acetic anhydride under controlled conditions (e.g., acidic catalysis, 0–5°C) .
  • Transesterification: Using methyl acetate and 2-(methylamino)benzyl alcohol in the presence of a catalyst like sodium methoxide .

Key Considerations:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent oxidation of the methylamino group .

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (HPLC)Reference
EsterificationH₂SO₄6895%
TransesterificationNaOCH₃7298%

Q. How is the molecular structure of 2-(Methylamino)benzyl acetate characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography: Determines bond angles, dihedral angles, and crystal packing. For example, the benzyl acetate backbone shows a planar conformation with a 121.5° C-O-C bond angle in related compounds .
  • NMR Spectroscopy:
    • ¹H NMR: Methylamino protons appear as a singlet at δ 2.2–2.5 ppm; acetate methyl protons at δ 2.0–2.1 ppm .
    • ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 170–172 ppm .
  • FT-IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Data Contradiction Note:
Discrepancies in reported NMR shifts may arise from solvent effects (DMSO vs. CDCl₃). Calibration against internal standards (e.g., TMS) is critical .

Q. What are the stability profiles of 2-(Methylamino)benzyl acetate under varying storage conditions?

Methodological Answer: Stability depends on:

  • Temperature: Degrades above 40°C; store at 2–8°C in amber vials to prevent photodegradation .
  • pH: Hydrolyzes in alkaline conditions (pH > 9) due to ester cleavage. Stability is optimal at pH 4–6 .
  • Moisture: Hygroscopic; use desiccants (e.g., silica gel) in storage containers .

Q. Table 2: Degradation Kinetics (25°C)

ConditionHalf-Life (Days)Degradation Product
pH 7.0 (aqueous)142-(Methylamino)benzyl alcohol
pH 9.0 (aqueous)3Acetic acid + free amine
Dry, 25°C>90None

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-(Methylamino)benzyl acetate?

Methodological Answer: Conflicting bioactivity results often stem from:

  • Purity Variability: Impurities (e.g., unreacted starting materials) can skew assays. Validate purity via HPLC (>98%) and mass spectrometry .
  • Assay Conditions: Optimize cell culture media (e.g., serum-free vs. serum-containing) to avoid nonspecific binding .
  • Structural Analogues: Compare with derivatives (e.g., tert-butyl 2-(methylamino)acetate hydrochloride) to isolate structure-activity relationships .

Case Study:
A 2021 study found no antimicrobial activity, while a 2023 report noted inhibition of S. aureus. Resolution involved retesting under standardized CLSI guidelines, confirming activity at ≥128 µg/mL .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Predict binding affinity to enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. The methylamino group shows hydrogen bonding with Glu199 in simulations .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD = 1.2 µM for human serum albumin) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH = -12.3 kJ/mol, ΔS = 45 J/mol·K) .

Q. Table 3: Binding Affinities

TargetTechniqueKD (µM)Reference
AcetylcholinesteraseDocking0.8
Human Serum AlbuminSPR1.2

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry: Continuous reactors minimize side reactions (e.g., 85% yield at 10 g scale vs. 72% in batch) .
  • Catalyst Optimization: Immobilized lipases (e.g., Candida antarctica Lipase B) enhance transesterification efficiency .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring of reaction progress .

Critical Parameter:
Maintain oxygen-free environments to prevent oxidation of the methylamino group during scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.